(4-Aminopyridin-3-yl)boronic acid hydrochloride
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Overview
Description
(4-Aminopyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C5H8BClN2O2 and a molecular weight of 174.39 g/mol . It is a boronic acid derivative that contains both an amino group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 4-aminopyridine with boronic acid or boronic esters . The reaction is usually carried out in a suitable solvent such as ethanol at room temperature . The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-Aminopyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Aminopyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diol-containing biomolecules, making it useful in enzyme inhibition and as a molecular probe . The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the amino group.
6-Aminopyridine-3-boronic acid: Similar structure but with the amino group at a different position.
Uniqueness
(4-Aminopyridin-3-yl)boronic acid hydrochloride is unique due to the presence of both the amino group and the boronic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various research applications .
Properties
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNNCFLQICMEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959904-53-1 |
Source
|
Record name | (4-aminopyridin-3-yl)boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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